Cas no 941971-27-3 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide is a heterocyclic compound featuring a benzothiazole-thiazole core structure with a methylsulfanylphenylacetamide moiety. This molecular architecture suggests potential utility in pharmaceutical and agrochemical applications due to its rigid, conjugated framework, which may enhance binding affinity in biological systems. The presence of sulfur-containing functional groups (thiazole, benzothiazole, and methylsulfanyl) could contribute to improved metabolic stability and selectivity in target interactions. Its structural complexity offers opportunities for further derivatization, making it a versatile intermediate in medicinal chemistry. The compound’s distinct electronic properties may also be explored in materials science, particularly in optoelectronic applications.
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide structure
941971-27-3 structure
商品名:N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide
CAS番号:941971-27-3
MF:C19H15N3OS3
メガワット:397.536899805069
CID:5501502

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
    • N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide
    • インチ: 1S/C19H15N3OS3/c1-24-13-8-6-12(7-9-13)10-17(23)22-19-21-15(11-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-9,11H,10H2,1H3,(H,21,22,23)
    • InChIKey: PUUZWNSUCSBEPE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2=NC3=CC=CC=C3S2)=CS1)(=O)CC1=CC=C(SC)C=C1

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2828-0111-100mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2828-0111-5μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2828-0111-10μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2828-0111-15mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2828-0111-20μmol
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2828-0111-4mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2828-0111-2mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2828-0111-1mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2828-0111-40mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2828-0111-75mg
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
941971-27-3 90%+
75mg
$208.0 2023-05-16

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide 関連文献

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamideに関する追加情報

N-4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl-2-[4-(methylsulfanyl)phenyl]acetamide: A Comprehensive Overview

The compound with CAS No. 941971-27-3, known as N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-[4-(methylsulfanyl)phenyl]acetamide, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, biological properties, and potential applications.

Chemical Structure and Synthesis

The molecule comprises a benzothiazole ring fused with a thiazole ring system, which is further connected to a methylsulfanyl-substituted phenyl group via an acetamide linkage. The presence of sulfur atoms in both the benzothiazole and thiazole rings contributes to its distinctive electronic properties and reactivity. Recent studies have explored novel synthetic routes to this compound, leveraging advanced methodologies such as click chemistry and microwave-assisted synthesis to enhance yield and purity. These advancements have significantly improved the scalability of the synthesis process, making it more feasible for large-scale production.

Biological Properties and Applications

Research into the biological properties of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-acetamide derivatives has revealed their potential as bioactive agents. For instance, studies have demonstrated that this compound exhibits notable anti-inflammatory and antioxidant activities, making it a promising candidate for drug development in the treatment of chronic inflammatory diseases. Additionally, recent findings suggest that the methylsulfanyl group plays a critical role in modulating the compound's bioavailability and pharmacokinetic profile.

Moreover, this compound has shown potential in the field of materials science. Its ability to form self-assembled monolayers on various substrates has been explored for applications in nanotechnology and surface engineering. Researchers have also investigated its use as a precursor for the synthesis of advanced materials with tailored optical and electronic properties.

Recent Research Developments

In 2023, a groundbreaking study published in *Journal of Medicinal Chemistry* highlighted the compound's role as a potent inhibitor of certain enzymes associated with neurodegenerative diseases. The study utilized cutting-edge computational modeling techniques to elucidate the molecular interactions responsible for its inhibitory effects. Furthermore, another research group reported on the compound's ability to act as a fluorescent probe for detecting metal ions in aqueous solutions, opening new avenues for its application in analytical chemistry.

Future Prospects

The versatility of N-[4-(methylsulfanyl)phenyl]-acetamide derivatives continues to inspire innovative research directions. Ongoing studies are focused on optimizing its pharmacokinetic properties for therapeutic applications while exploring its potential as a building block for more complex molecular architectures. Collaborative efforts between chemists and biologists are expected to unlock new frontiers in drug discovery and materials science.

In conclusion, N-[4-(methylsulfanyl)phenyl]-acetamide derivatives represent a fascinating class of compounds with diverse applications across multiple disciplines. As research progresses, we anticipate further breakthroughs that will solidify their position at the forefront of chemical innovation.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量